N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(22-2)15(21)12-8-9-13(11-6-4-3-5-7-11)14(10-12)16(17,18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDCZIURPTJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine-Based Coupling Agents
The most widely used method involves activating 4-phenyl-3-(trifluoromethyl)benzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM). This forms an intermediate triazine ester, which reacts with N,O-dimethylhydroxylamine hydrochloride to yield the Weinreb amide.
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Dissolve 4-phenyl-3-(trifluoromethyl)benzoic acid (1.0 equiv) in THF.
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Add CDMT (1.1 equiv) and NMM (1.2 equiv) at 0°C.
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Stir for 2 hours, then add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
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React at room temperature for 12 hours.
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Purify via flash chromatography (ethyl acetate/hexane).
DMT-MM Mediated Coupling
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient coupling in polar solvents like methanol or acetonitrile.
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Solvent: Methanol
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Base: None required
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Temperature: 25°C
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Time: 6–8 hours
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Yield: 88–92%
Advantages : Avoids toxic solvents; suitable for acid-sensitive substrates.
Acid Chloride Derivatization
Thionyl Chloride Activation
4-Phenyl-3-(trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with N,O-dimethylhydroxylamine.
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Reflux the carboxylic acid in SOCl₂ (3.0 equiv) for 3 hours.
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Remove excess SOCl₂ under vacuum.
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Add N,O-dimethylhydroxylamine (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane.
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Stir at 0°C for 1 hour, then warm to room temperature.
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Extract with NaHCO₃ and purify by recrystallization.
Oxalyl Chloride Method
Oxalyl chloride (1.2 equiv) in DMF-catalyzed conditions provides milder activation:
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Solvent: Dichloromethane
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Temperature: 0°C → 25°C
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Yield: 82%
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids can be coupled with preformed Weinreb amide intermediates. For example, 3-(trifluoromethyl)phenylboronic acid reacts with iodobenzene derivatives under palladium catalysis.
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Toluene/ethanol (3:1)
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Temperature: 90°C
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Yield: 70–75%
Comparative Analysis of Methods
Critical Considerations
Purification Challenges
Functional Group Tolerance
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Trifluoromethyl Group : Stable under all conditions except strong bases.
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Phenyl Substituent : Resists oxidation in Pd-catalyzed reactions.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent (WO2013127764A1) describes a scalable process using:
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Reactors : Tubular flow system for acid chloride formation.
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Residence Time : 30 minutes at 50°C.
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Yield : 90% with >99% purity.
Solvent Recycling
THF and methanol are recoverable via distillation, reducing costs by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- N-substituents : The N-methoxy-N-methyl group distinguishes it from simpler N-methyl or N-phenyl analogs (e.g., ), likely altering metabolic pathways and solubility.
Biological Activity
N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. Its structure can be represented as follows:
This configuration is crucial for its interaction with biological targets, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, leading to more potent biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, which are critical in cancer cell proliferation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
In Vitro Studies
Recent studies have demonstrated the in vitro anticancer activity of derivatives based on the benzamide structure. For instance, a study highlighted the synthesis and evaluation of new 4-methylbenzamide derivatives that retained the trifluoromethyl group. These derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating their potency against specific cancer cell lines .
In Vivo Studies
In vivo assessments have shown that compounds with similar structures can lead to decreased motor activity in animal models at certain dosages, suggesting potential neurotoxic effects at high concentrations . However, these findings also indicate a no-observed-adverse-effect level (NOAEL) that can guide safe dosage recommendations.
Comparison with Related Compounds
The presence of the trifluoromethyl group distinguishes this compound from its analogs. A comparative analysis reveals:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-methoxy-N-methylbenzamide | Lacks trifluoromethyl group | Lower potency in enzyme inhibition |
| N-methoxy-N-methyl-4-phenylbenzamide | Similar structure without trifluoromethyl group | Reduced binding affinity |
| N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | Trifluoromethyl in a different position | Altered pharmacokinetics |
The unique properties imparted by the trifluoromethyl group contribute to increased lipophilicity and metabolic stability, enhancing the compound's performance in various applications.
Case Studies
- Anticancer Activity : A study focused on the design of new inhibitors based on the Bcr-Abl kinase showed that modifications to the benzamide structure led to enhanced activity against cancer cells. The incorporation of a trifluoromethyl substituent was critical for improving hydrophobic interactions and binding efficacy .
- Neurotoxicity Assessment : Research evaluating the neurotoxic effects of similar benzamide compounds indicated that while some derivatives exhibited reduced toxicity profiles, caution is warranted when considering dosage levels for therapeutic use .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide?
- Methodological Answer :
- Reaction Conditions : Maintain precise temperature control (e.g., 0°C during acyl chloride addition) to minimize side reactions like hydrolysis . Use inert atmospheres (argon) to prevent moisture-sensitive reagents (e.g., p-trifluoromethyl benzoyl chloride) from degrading .
- Catalyst and Solvent : Dichloromethane (DCM) is optimal for amidation due to its polarity and low reactivity. Sodium carbonate or potassium carbonate acts as a base to neutralize HCl byproducts .
- Purification : Vacuum filtration and rotary evaporation are critical for isolating the product. Washing with diethyl ether and water removes unreacted starting materials . Yield improvements (up to 89%) are achievable by optimizing stoichiometry (1:1 molar ratio of amine to acyl chloride) and avoiding prolonged storage of intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), trifluoromethyl (-CF), and benzamide groups. For example, the trifluoromethyl group shows a distinct F NMR signal at ~-60 ppm .
- FTIR : Key peaks include C=O stretching (~1650 cm) for the amide bond and C-F stretching (~1150 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For similar benzamides, HRMS data aligns with theoretical values within 2 ppm error .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct a risk assessment per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate hazards of intermediates (e.g., mutagenicity of anomeric amides) .
- Ventilation and PPE : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane). Wear nitrile gloves, lab coats, and safety goggles .
- Storage : Store thermally unstable intermediates at -20°C and avoid light exposure to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?
- Methodological Answer :
- Trifluoromethyl Group : The -CF group at the para position enhances metabolic stability and lipophilicity, improving membrane permeability in drug discovery . Comparative studies show ortho-substituted analogs exhibit reduced activity due to steric hindrance .
- Methoxy Group : N-Methoxy substitution can alter pharmacokinetics. For example, replacing methoxy with ethoxy in similar benzamides decreased receptor binding affinity by 30% .
- Experimental Design : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity changes. Validate with in vitro assays (e.g., IC measurements in cancer cell lines) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time). For instance, conflicting mutagenicity data (Ames II testing) may arise from differences in S9 metabolic activation .
- Data Reproduibility : Replicate studies under controlled conditions. A 2023 study found that batch-to-batch purity variations (>95% vs. 90%) significantly impacted IC values in kinase inhibition assays .
- Computational Modeling : Use molecular docking to identify binding site discrepancies. For example, trifluoromethyl orientation in the ATP-binding pocket of kinases affects inhibitory potency .
Q. What mechanistic insights explain interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Binding Studies : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify binding kinetics. For example, K values for benzamide-protein interactions range from 10 nM to 1 µM .
- Metabolic Pathways : LC-MS/MS identifies metabolites. The N-methoxy group in related compounds undergoes O-demethylation via CYP450 enzymes, altering bioavailability .
- Crystallography : X-ray structures of target proteins (e.g., PARP-1) reveal hydrogen bonding between the amide carbonyl and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
